molecular formula C8H6ClNO B1630528 6-Chlorooxindole CAS No. 56341-37-8

6-Chlorooxindole

Cat. No.: B1630528
CAS No.: 56341-37-8
M. Wt: 167.59 g/mol
InChI Key: CENVPIZOTHULGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorooxindole (CAS 56341-37-8) is a heterocyclic compound with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . It features a chloro substituent at the 6-position of the oxindole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrolidone moiety. The compound is synthesized via Wolff-Kishner reduction of 6-chloroisatin or through Friedel-Crafts acylation reactions . Key physicochemical properties include a melting point of 199°C and ≥95% purity in commercial batches .

This compound is a critical intermediate in drug discovery, particularly in designing inhibitors of the p53-MDM2/MDMX interaction. Its chloro group occupies the Trp23 pocket of MDM2, enabling high binding affinity (e.g., MI-219: Kᵢ = 5 nM for MDM2) . Derivatives like RO5353 and RO2468, developed via bioisosteric replacements of the this compound group, demonstrate oral activity and selectivity for cancer therapy .

Preparation Methods

Background and Significance of 6-Chlorooxindole

This compound (C₈H₅ClNO) is a bicyclic aromatic compound featuring a chloro substituent at the 6-position and a ketone group at the 2-position. Its utility stems from its role as a precursor to 5-(2-chloroethyl)-6-chlorooxindole, a key intermediate in synthesizing Ziprasidone—a serotonin and dopamine antagonist used to treat schizophrenia. The demand for efficient synthesis methods has driven research into optimizing reaction pathways to address historical limitations such as multistep protocols, low yields (<50%), and hazardous byproducts.

Traditional Synthesis Methods

Nitrophenylacetic Acid Reductive Cyclization

Early methods relied on reductive cyclization of 4-chloro-2-nitrophenylacetic acid using zinc dust and sulfuric acid. This two-step process, disclosed in US4160032, involved:

  • Hydrolysis of Diethyl 4-Chloro-2-Nitrophenylmalonate : Reaction with sodium ethoxide and diethyl oxalate yielded 4-chloro-2-nitrophenylacetic acid.
  • Reductive Cyclization : Treatment with zinc and 50% sulfuric acid under reflux produced this compound. However, yields were inconsistent (4–40%) due to incomplete reduction and side reactions.

Aluminum Chloride-Mediated Cyclization

CZ191777 described a regioselective approach using 3-chloroaniline and chloroacetyl chloride. Aluminum chloride facilitated cyclization in dichloromethane, but the method suffered from:

  • Regioisomer Formation : Competing 4-chlorooxindole byproducts necessitated chromatographic separation.
  • Solvent Limitations : Large-scale extraction with halogenated solvents posed environmental and safety risks.

Modern Advancements in Synthesis

Single-Step Reductive Cyclization

WO2012020424A1 revolutionized this compound synthesis by combining hydrolysis and reductive cyclization into one step. Key features include:

  • Reagents : Dimethyl-(4-chloro-2-nitrophenyl)malonate, tin metal, and concentrated hydrochloric acid.
  • Conditions : Methanol solvent, reflux at 65–70°C for 6 hours.
  • Yield : 85% after purification with ethyl acetate.
    Mechanism : Tin reduces the nitro group to an amine, while hydrochloric acid catalyzes cyclization via intramolecular nucleophilic attack (Figure 1).

Hydrogen Fluoride (HF)-Mediated Rearrangement

US5210212A introduced two methods leveraging HF’s electrophilic properties:

  • Method A : Rearrangement of methyl 2-(2-hydroxylamine-4-chloro-phenyl)acetate with HF-pyridine, followed by acetic acid cyclization (75% yield).
  • Method B : Direct rearrangement of 5-chloro-1-hydroxy-oxindole using HF-pyridine and acetonitrile.
    Advantages : Reduced byproducts and higher selectivity compared to traditional zinc-based reductions.

Lewis Acid-Catalyzed Deoxygenation

An improved protocol from Organic Process Research & Development employed tetramethyldisiloxane (TMDS) and boron trifluoride etherate for ketone deoxygenation. While designed for 6-chloro-5-(2-chloroethyl)oxindole, this method’s principles are adaptable to this compound synthesis, offering:

  • One-Pot Synthesis : Eliminates intermediate isolation.
  • Scalability : Demonstrated at multikilogram scale with >90% purity.

Comparative Analysis of Methods

Table 1. Synthetic Methods for this compound

Method Reagents/Conditions Yield Advantages Limitations
Zinc/H₂SO₄ Cyclization Zn, H₂SO₄, ethanol, reflux 40–50% Simple reagents Low yield, hazardous conditions
Single-Step Tin/HCl Sn, HCl, methanol, 65–70°C 85% High yield, one-pot Tin waste disposal
HF-Pyridine HF-pyridine, CH₃CN, 25°C 75% Selective, minimal byproducts HF handling requires specialized equipment
TMDS/BF₃ TMDS, BF₃·OEt₂, CH₂Cl₂, 0–5°C 82% Scalable, high purity Costly silane reagents

Industrial-Scale Considerations

Hazard Mitigation

Traditional methods faced challenges in handling corrosive acids (e.g., H₂SO₄) and explosive intermediates. Modern protocols address these via:

  • Closed Systems : Minimize HF and HCl exposure.
  • Solvent Recovery : Methanol and ethyl acetate recycling reduces waste.

Cost Efficiency

Tin-mediated cyclization reduces costs by avoiding chromatographic purification. However, tin disposal remains an environmental concern. TMDS-based methods, while efficient, incur higher reagent costs.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxindole derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antipsychotic Drug Synthesis
6-Chlorooxindole serves as a crucial intermediate in the synthesis of Ziprasidone, an atypical antipsychotic medication. The compound's synthesis involves a multi-step process where this compound is transformed into 5-(2-chloroethyl)-6-chlorooxindole, which is then further processed to yield Ziprasidone. This drug is notable for its efficacy in treating schizophrenia and bipolar disorder without significantly increasing body weight, which is a common side effect of many antipsychotics .

1.2 Development of α-Glucosidase Inhibitors
Recent studies have demonstrated that derivatives of this compound can inhibit yeast α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. By reacting this compound with various aromatic aldehydes, researchers have synthesized a series of oxindole derivatives that exhibit significant inhibitory activity against this enzyme . This discovery opens avenues for developing new treatments for diabetes.

Synthetic Applications

2.1 Efficient Synthesis Protocols
Innovative synthetic methods have been developed to produce this compound more efficiently. One such method involves the cyclization of substituted arylmalonates using mineral acids and metals like tin, allowing for the production of this compound in a single operational step. This method reduces the number of reagents and operational steps required, making the synthesis more cost-effective and environmentally friendly .

2.2 Synthesis of Novel Oxindole Derivatives
The versatility of this compound allows it to be used as a starting material for synthesizing various oxindole derivatives with potential biological activities. Research has shown that these derivatives can possess anticancer and antioxidant properties, further expanding the compound's utility in pharmaceutical research .

Biological Studies

3.1 Pharmacokinetic Properties
Studies utilizing computational models such as SwissADME have evaluated the pharmacokinetic properties of compounds derived from this compound. These studies suggest that certain derivatives exhibit favorable characteristics for oral absorption and blood-brain barrier penetration, indicating their potential as therapeutic agents .

3.2 In Silico Studies
In silico studies have been conducted to predict the interactions between this compound derivatives and biological targets, enhancing our understanding of their mechanism of action and guiding future drug design efforts .

Summary Table: Key Applications of this compound

Application AreaDescriptionReferences
Antipsychotic Drug SynthesisIntermediate for Ziprasidone synthesis with favorable side effect profile
α-Glucosidase InhibitionDerivatives show significant inhibition against yeast α-glucosidase
Efficient Synthesis ProtocolsNew methods reduce steps and reagents needed for production
Biological Activity StudiesPotential anticancer and antioxidant properties identified in derivatives
Pharmacokinetic PropertiesFavorable absorption characteristics predicted through computational models
Safety AssessmentsIdentified risks include acute toxicity and skin sensitization

Mechanism of Action

The mechanism of action of 6-Chlorooxindole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity of 6-chlorooxindole is highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-Cl, oxindole core 167.59 Binds MDM2 Trp23 pocket (Kᵢ = 5–11 nM); used in MI-219, RO5353, and RO2468 .
6-Chloroindole 6-Cl, indole core 151.60 Lacks the oxindole carbonyl; used in organic synthesis but shows no significant MDM2 binding .
5-Chlorooxindole 5-Cl, oxindole core 167.59 Reduced MDM2 affinity due to misalignment in Trp23 pocket; used in non-therapeutic research .
6-Bromooxindole 6-Br, oxindole core 212.05 Larger halogen disrupts Trp23 binding; lower solubility than chloro analogs .
6-Chloro-5-fluoroindole 6-Cl, 5-F, indole core 169.58 Fluorine enhances metabolic stability; used in agrochemicals but lacks oxindole’s hydrogen-bonding capacity .
RO5353 Spiroindoline bioisostere 523.62 Replaces this compound with spiroindoline; retains MDM2 affinity (IC₅₀ = 3 nM) and improves oral bioavailability .

Binding Affinity and Selectivity

The 6-chloro substituent is pivotal for MDM2 inhibition. For example:

  • MI-219 (this compound-based): Kᵢ = 5 nM (MDM2), >10,000-fold selectivity over MDMX .
  • WK298 (this compound derivative): Kᵢ = 11 nM (MDMX) due to additional carboxylic acid group enhancing interactions .
  • RO8994 analogs : Removing the chloro group reduces potency by >100-fold, underscoring its role in binding .

In contrast, 5-chlorooxindole and 6-bromooxindole show negligible activity, highlighting the necessity of the 6-chloro configuration .

Pharmacokinetic Properties

Derivatives of this compound exhibit superior pharmacokinetic profiles:

  • C-1 and C-2 (3-(2,3-dichlorobenzylidene)-6-chlorooxindole derivatives): High gastrointestinal absorption (SwissADME prediction) and logP values (~3.5), indicating favorable lipid solubility .
  • RO5353 : Oral bioavailability >50% in preclinical models, attributed to optimized solubility from spiroindoline substitution .

Drug Development

  • MI-219 and MI-63: These this compound-based inhibitors are in preclinical trials for leukemia and solid tumors, with MI-219 showing a 90% tumor growth inhibition rate in xenograft models .
  • RO5353 : Phase I trials demonstrate dose-dependent p53 activation and minimal off-target effects .

Limitations and Challenges

  • Binding Specificity : While this compound binds MDM2 effectively, it fails to stabilize in the PNMT binding pocket, as shown in MD simulations .
  • Synthetic Complexity : Over-chlorination during synthesis generates impurities (e.g., 5,6-dichlorooxindole), requiring stringent process control .

Biological Activity

6-Chlorooxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant properties, pharmacokinetic profiles, and potential as a drug candidate.

Overview of this compound

This compound is an oxindole derivative that has been synthesized through various chemical reactions, including the condensation with aromatic aldehydes. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In studies assessing radical scavenging activity, it showed effective inhibition against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The IC50 values for these assays were reported as follows:

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
This compound37.3925.38

These results suggest that this compound can effectively neutralize free radicals, potentially contributing to its therapeutic effects against oxidative stress-related diseases .

2. Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated using the SwissADME database. Key findings include:

  • Gastrointestinal Absorption : High gastrointestinal absorption rates were noted.
  • Blood-Brain Barrier Penetration : The compound was predicted to cross the blood-brain barrier.
  • Cytochrome P450 Interaction : It acts as an inhibitor for several CYP450 isoforms, including CYP1A2, CYP2C19, and CYP2C9, which are crucial in drug metabolism .

The pharmacokinetic parameters indicate that this compound is suitable for oral administration and has a favorable distribution profile within biological systems.

Case Studies and Research Findings

1. Synthesis and Evaluation of Derivatives

Several studies have synthesized derivatives of this compound to explore their biological activities further. For instance, derivatives formed through Knoevenagel condensation have shown promising results as potential c-Src inhibitors, which are relevant in cancer therapy .

2. In Silico Studies

In silico studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of this compound derivatives. These computational approaches help predict the stability and interaction potential of these compounds with various biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chlorooxindole, and how can their efficiency be systematically compared?

  • Methodological Answer : The synthesis of this compound typically involves regioselective chlorination of oxindole derivatives or cyclization of substituted anilines. Key routes include:

  • Direct chlorination : Using chlorinating agents (e.g., N-chlorosuccinimide) under controlled conditions (temperature, solvent polarity). Yield and purity depend on reaction time and stoichiometry .
  • Multi-step synthesis : Starting from precursors like 6-chloroindole, followed by oxidation to form the oxindole scaffold. Chromatographic purification is often required to isolate high-purity products (>95%) .
  • Efficiency metrics : Compare yields, reaction scalability, and purity (via HPLC or NMR). For example, Liu et al. (2009) validated an HPLC method with a retention time of 8.2 min and linearity (R² = 0.999) for quantifying this compound .

Q. Which analytical techniques are recommended for characterizing this compound, and what validation criteria ensure reliability?

  • Methodological Answer :

  • HPLC : Optimize mobile phase (e.g., methanol:water = 70:30) and UV detection (λ = 254 nm). Validation parameters include linearity (1–100 µg/mL), limit of detection (LOD = 0.5 µg/mL), and precision (%RSD < 2%) .
  • NMR : Confirm structural identity via characteristic peaks (e.g., carbonyl C=O at ~175 ppm in 13C^{13}\text{C} NMR).
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 167.5 .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation products via HPLC-MS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life. Include controls (e.g., inert atmosphere vs. ambient) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between crystallographic data and experimental binding assays for this compound in protein-ligand studies?

  • Methodological Answer :

  • Case study : Initial crystallography suggested this compound binds to hPNMT, but ITC and MD simulations revealed rapid ejection from the binding pocket .
  • Resolution strategy :

Cross-validate crystallographic electron density with alternative ligands (e.g., resorcinol derivatives).

Perform long-timescale MD simulations (>100 ns) to assess binding stability.

Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .

Q. What strategies optimize regioselective chlorination of oxindole derivatives to minimize by-products like 5- or 7-chloro isomers?

  • Methodological Answer :

  • Catalytic systems : Employ Lewis acids (e.g., FeCl₃) to direct chlorination to the 6-position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (6-chloro), while higher temperatures may lead to isomerization .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound-based p53-MDM2 inhibitors?

  • Methodological Answer :

  • Bioisosteric replacement : Modify the 6-chloro group with substituents (e.g., RO5353’s trifluoromethyl group) to enhance potency and metabolic stability .
  • Assay design :

HTRF biochemical assays : Measure binding affinity (IC50) for MDM2.

Cellular antiproliferative assays : Use MTT assays in p53-wildtype cancer lines (e.g., SJSA-1).

In vivo validation : Assess oral bioavailability and tumor regression in xenograft models .

Q. What frameworks (e.g., FINER criteria) guide the formulation of research questions for this compound’s mechanistic studies?

  • Methodological Answer :

  • FINER criteria : Ensure questions are F easible (e.g., accessible synthetic routes), I nteresting (e.g., novel binding mechanisms), N ovel (e.g., unexplored bioactivity), E thical (e.g., safe handling protocols), and R elevant (e.g., therapeutic potential) .
  • PICO framework : Define P opulation (target proteins), I ntervention (this compound derivatives), C omparison (existing inhibitors), O utcome (binding affinity, selectivity) .

Properties

IUPAC Name

6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENVPIZOTHULGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353003
Record name 6-Chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-37-8
Record name 6-Chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,3-dihydroindol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Indol-2-one, 6-chloro-1,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an analogous manner 4- and 6-fluoro- and bromooxindoles are prepared, as well as 7-fluorooxindole, 7-bromooxindole, 7-methyloxindole, 4,6-difluorooxindole, 4,7-dichlorooxindole, 5,7-difluorooxindole, 5-n-butyl-7-fluorooxindole, 7-cyclohexyloxindole and 7-cyclopropyloxindole.
[Compound]
Name
4- and 6-fluoro- and bromooxindoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-cyclopropyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
5-n-butyl-7-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
7-cyclohexyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

Reaction of 36.2 g of 6-chloroisatin with hydrazine hydrate followed by sodium ethoxide in ethanol, substantially according to C above, afforded 14.2 g of 6-chloro-2-oxindole, m.p. 196°-198° C.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A reactor is loaded with 131 g (0.57 mol) of 6-chloro-5-(2-chloro-ethyl)-1,3-dihydro-indol-2-one, 125 g (0.57 mol) of piperazinyl benzoisothiazole, 260 ml of dimethylsulfoxide, 26 ml of water and 4.3 g (0.0285 mols) of NaI. The reaction mixture is added with 103 g (0.969 mol) of Na2CO3, with stirring under nitrogen atmosphere. The resulting mixture is heated to about 115-125° C. in 1 h and kept at said temperature under stirring for approx. 1 hr 45 min, then cooled and slowly added in about 25 min with isopropyl alcohol (650 ml), at a temperature of about 110° C., then slowly cooled at 25° C. The filtrate and the precipitate are washed with isopropyl alcohol (2×130 ml) to obtain 310 g of 5-(2-(4-benzo[d]isothiazol-3-yl) piperazin-1-yl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base, as a crystalline solid. The resulting product is placed in a 3 L beaker with 1500 ml of purified water, and 150 ml of 32% HCl are dropped therein with stirring. The reaction mixture is kept under stirring for 10 min, filtered, washed with purified water (2×500), dried to give 260 g of 5-(2-(4-benzo[d]isothiazol-3-yl) piperazin-1-yl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, as a crystalline solid.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chlorooxindole
6-Chlorooxindole
6-Chlorooxindole
6-Chlorooxindole
6-Chlorooxindole
6-Chlorooxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.